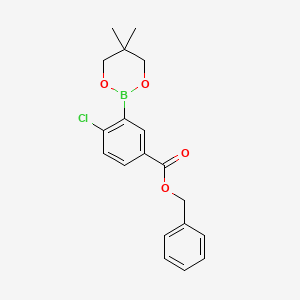

![molecular formula C30H29NO3 B6363206 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid CAS No. 1253527-82-0](/img/structure/B6363206.png)

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid, also known as 4-benzyloxy-2-(2,2-diphenylethyl)-N-methyl-N-benzylamine-acetic acid, is an organic compound with a molecular formula of C24H25NO2. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. This compound has a variety of scientific and medical applications, including its use as an anti-inflammatory agent, an anti-oxidant, and a reagent in organic synthesis. It has also been used in research on the mechanism of action of certain drugs and to study the effects of certain drugs on biochemical and physiological processes.

Applications De Recherche Scientifique

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid2-(2,2-diphenylethyl)-N-methyl-N-benzylamine-acetic acid has a variety of scientific and medical applications. It has been used as an anti-inflammatory agent, an anti-oxidant, and a reagent in organic synthesis. It has also been used in research on the mechanism of action of certain drugs and to study the effects of certain drugs on biochemical and physiological processes. It has also been used in the synthesis of other compounds, such as the syntheses of arylalkylamines and arylalkylthioamides.

Mécanisme D'action

Target of Action

The primary target of 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid is aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can be beneficial in conditions like diabetes and its complications .

Mode of Action

The compound interacts with its target, aldose reductase, by inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, a process that can lead to harmful effects when uncontrolled, especially in the context of hyperglycemia .

Biochemical Pathways

The compound affects the polyol pathway of glucose metabolism . By inhibiting aldose reductase, it prevents the accumulation of sorbitol, which can cause osmotic stress and oxidative damage . This has downstream effects on various complications associated with diabetes, such as neuropathy, retinopathy, and nephropathy .

Pharmacokinetics

The compound’s benzyloxy and phenyl groups may influence its lipophilicity and thus its absorption and distribution .

Result of Action

The molecular effect of the compound’s action is the reduction of sorbitol levels in cells . This can alleviate osmotic stress and oxidative damage, potentially mitigating the cellular and tissue damage seen in diabetic complications .

Avantages Et Limitations Des Expériences En Laboratoire

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid2-(2,2-diphenylethyl)-N-methyl-N-benzylamine-acetic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable under normal laboratory conditions. Another advantage is that it is relatively non-toxic and has a low potential for causing side effects. A limitation is that it is not very soluble in water and is therefore not suitable for use in water-based experiments.

Orientations Futures

The future directions for the use of 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid2-(2,2-diphenylethyl)-N-methyl-N-benzylamine-acetic acid are numerous. One potential application is in the development of new drugs for the treatment of inflammatory diseases. It could also be used in the development of new antioxidants to protect against oxidative damage caused by free radicals. In addition, it could be used in the synthesis of new compounds for use in biochemistry and pharmacology research. Finally, it could be used to study the effects of certain drugs on biochemical and physiological processes.

Méthodes De Synthèse

The synthesis of 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid2-(2,2-diphenylethyl)-N-methyl-N-benzylamine-acetic acid can be accomplished through a series of reactions. The first step involves the reaction of benzyl bromide and 2,2-diphenylethyl amine to form 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid2-(2,2-diphenylethyl)-N-methyl-N-benzylamine. This is followed by the reaction of the intermediate product with acetic anhydride to form 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid2-(2,2-diphenylethyl)-N-methyl-N-benzylamine-acetic acid.

Propriétés

IUPAC Name |

2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO3/c32-30(33)22-31(21-29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)20-24-16-18-28(19-17-24)34-23-25-10-4-1-5-11-25/h1-19,29H,20-23H2,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLVQWNGBRIDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)

![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)

![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)

![N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide](/img/structure/B6363174.png)

![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)

![tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate](/img/structure/B6363202.png)

![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)

![4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid](/img/structure/B6363222.png)

![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)-2-phenylacetic acid](/img/structure/B6363225.png)

![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid](/img/structure/B6363227.png)